4-Chloro-2-nitrotoluene

Synthetic Chemistry Process Chemistry Regioselective Nitration

Ensure regioselective success in NMDA-antagonist and indigo dye syntheses with high-purity 4-Chloro-2-nitrotoluene. The precise 1,2,4-substitution pattern is critical for downstream functionalization; regioisomeric impurities can lead to complex mixtures and yield loss. Select ≥99% GC grade to eliminate in-house fractional distillation and guarantee batch-to-batch reproducibility for advanced pharmaceutical leads and certified reference standards. Solid physical form simplifies handling.

Molecular Formula C7H6ClNO2
Molecular Weight 171.58 g/mol
CAS No. 89-59-8
Cat. No. B043163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-nitrotoluene
CAS89-59-8
Synonyms1-Chloro-4-methyl-3-nitrobenzene;  2-Methyl-5-chloronitrobenzene;  2-Nitro-4-chlorotoluene;  4-Chloro-1-methyl-2-nitrobenzene;  4-Chloro-2-nitro-1-methylbenzene;  4-Chloro-2-nitrotoluene;  NSC 5386;  p-Chloro-o-nitrotoluene
Molecular FormulaC7H6ClNO2
Molecular Weight171.58 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H6ClNO2/c1-5-2-3-6(8)4-7(5)9(10)11/h2-4H,1H3
InChIKeySQFLFRQWPBEDHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-nitrotoluene (CAS 89-59-8) for Regioselective Organic Synthesis and Pharmaceutical Intermediate Applications


4-Chloro-2-nitrotoluene (4Cl2NT; CAS 89-59-8) is a disubstituted nitroaromatic building block with a 1,2,4-substitution pattern. It is a crystalline solid at room temperature (mp 34–38°C ) that finds primary use as a synthetic intermediate in the preparation of advanced pharmaceutical leads (e.g., tricyclic indole-2-carboxylic acid NMDA-glycine antagonists [1]), agrochemicals, and dyes. Its well-defined regiochemistry enables predictable downstream functionalization, a critical requirement for multistep syntheses where isomer purity directly impacts yield and reproducibility [2].

Regioisomeric Purity of 4-Chloro-2-nitrotoluene Directly Impacts Synthetic Feasibility and Downstream Crystallinity


Generic substitution with other chloronitrotoluenes is not chemically equivalent. The specific 1,2,4-substitution pattern of 4-chloro-2-nitrotoluene directs subsequent electrophilic aromatic substitution and nucleophilic aromatic substitution (SNAr) reactions to well-defined positions, which is essential for constructing complex molecular architectures like tricyclic indoles [1]. In contrast, regioisomers such as 4-chloro-3-nitrotoluene [CAS 89-60-1] and 2-chloro-4-nitrotoluene [CAS 121-86-8] present fundamentally different electronic landscapes and steric environments. Even minor contamination by these isomers can lead to complex product mixtures that are challenging to purify, as evidenced by the industrial nitration process that yields a 65:35 mixture of 4-chloro-2-nitrotoluene and 4-chloro-3-nitrotoluene, requiring careful vacuum distillation to isolate the desired isomer [2].

Quantitative Differentiation Evidence for 4-Chloro-2-nitrotoluene (89-59-8) Against Key Comparators


Industrial Nitration Regioselectivity: 65% Yield of 4-Chloro-2-nitrotoluene vs. 35% of 4-Chloro-3-nitrotoluene Isomer

The standard industrial nitration of p-chlorotoluene with mixed acid (39/59/2 H₂O/HNO₃/H₂SO₄) at 25°C produces a mixture of regioisomers: 65% 4-chloro-2-nitrotoluene (the target ortho-nitro product) and 35% 4-chloro-3-nitrotoluene (the meta-nitro byproduct) [1]. This 65:35 ratio defines the inherent selectivity of the nitration reaction and underscores the necessity of purification steps to isolate the desired 1,2,4-isomer. The 4-chloro-2-nitrotoluene isomer is separated as the lower boiling fraction during vacuum distillation, a process that contributes to the higher cost of pure, isomer-free material relative to crude mixtures [1].

Synthetic Chemistry Process Chemistry Regioselective Nitration

Vibrational Spectroscopic Fingerprint Enables Definitive Differentiation from 2-Chloro-4-nitrotoluene Regioisomer

The solid phase FTIR and FT-Raman spectra of 4-chloro-2-nitrotoluene (4Cl2NT) and its regioisomer 2-chloro-4-nitrotoluene (2Cl4NT) were recorded in the regions 4000–400 cm⁻¹ and 4000–50 cm⁻¹, respectively [1]. Computational DFT analysis (B3LYP/6-31G* level) revealed that the substitution pattern significantly alters vibrational modes, particularly those involving coupled C–Cl and C–NO₂ stretching and bending motions [1]. For instance, the nitro group asymmetric stretching frequency and the aromatic C–H out-of-plane bending modes exhibit measurable shifts between the two isomers, providing a definitive spectroscopic fingerprint for identity verification and purity assessment [1].

Analytical Chemistry Spectroscopy Quality Control

Commercial Purity Benchmark: ≥99% (GC) vs. Standard 98% Grade

Commercial suppliers offer 4-chloro-2-nitrotoluene at two primary purity tiers: a standard 98% (GC) grade and a high-purity ≥99% (GC) grade . The 1% absolute difference in purity translates to a 50% reduction in total impurity burden (from 2% down to ≤1%). For sensitive applications such as the regioselective iodination step in NMDA antagonist synthesis [1], the presence of regioisomeric impurities (particularly the 4-chloro-3-nitrotoluene isomer) can compete in subsequent reactions, generating byproducts that are difficult to separate by conventional chromatography.

Chemical Procurement Quality Assurance Analytical Chemistry

Aqueous Solubility Profile: 109 mg/L at 20°C – A Critical Parameter for Environmental Fate and Process Design

4-Chloro-2-nitrotoluene exhibits an experimentally determined water solubility of 109 mg/L at 20°C . This value, coupled with its log P of 3.05 and vapor pressure of 0.011 mm Hg (1.47 Pa) , defines its environmental partitioning behavior and informs process solvent selection. In comparison to other chloronitroaromatic intermediates, this moderate solubility allows for aqueous workup procedures without excessive product loss to the aqueous phase, while still permitting extraction into organic solvents for purification.

Environmental Chemistry Process Engineering Physical Chemistry

Validated Starting Material for High-Affinity NMDA-Glycine Antagonist Synthesis (Kᵢ = 0.8 nM)

4-Chloro-2-nitrotoluene is the unequivocal starting reagent for a validated synthetic route to tricyclic indole-2-carboxylic acid NMDA-glycine antagonists [1]. The synthesis proceeds through regioselective iodination of 4-chloro-2-nitrotoluene at the position ortho to the nitro group, followed by modified Reissert indole synthesis and subsequent elaboration [1]. This route yielded the optically resolved (-)-isomer anilide 24, which demonstrated a Kᵢ of 0.8 nM in a radioligand binding assay against the NMDA-glycine site [1].

Medicinal Chemistry Drug Discovery Neuroscience

Physical Form and Storage Requirements: Solid at Ambient (mp 34–38°C) vs. Liquid Analogs

4-Chloro-2-nitrotoluene is a crystalline solid at room temperature with a melting point of 34–38°C . In contrast, several closely related analogs, including 2-chloro-4-nitrotoluene (mp 24–28°C) and 4-chloro-3-nitrotoluene, are either low-melting solids or liquids under ambient conditions . The solid form of 4-chloro-2-nitrotoluene facilitates accurate weighing, reduces the risk of spills during handling, and minimizes vapor exposure compared to liquid analogs with higher vapor pressures.

Chemical Handling Logistics Stability

Optimal Application Scenarios for 4-Chloro-2-nitrotoluene (CAS 89-59-8) Based on Quantitative Evidence


Synthesis of High-Affinity NMDA-Glycine Antagonist Leads

Use as the definitive starting material for the regioselective iodination–Reissert indole sequence to prepare tricyclic indole-2-carboxylic acids. The documented Kᵢ of 0.8 nM for the optimized (-)-isomer anilide derivative [1] demonstrates the value of maintaining the precise 1,2,4-substitution pattern. Regioisomeric impurities exceeding 2% (as in 98% grade material) may compromise the regioselectivity of the initial iodination, generating undesired iodo-isomers that are difficult to separate later in the synthesis [1].

Industrial Dye and Pigment Manufacturing (Indigo and Azo Dyes)

Employ as a key intermediate in the synthesis of indigo dye and azo dyes . The 65:35 nitration selectivity [2] means that crude reaction mixtures contain substantial 4-chloro-3-nitrotoluene isomer; for dye applications requiring consistent color and fastness, procurement of purified, isomer-free 4-chloro-2-nitrotoluene ensures batch-to-batch reproducibility and eliminates the need for in-house fractional distillation.

Analytical Method Development and Environmental Monitoring

Utilize as a certified reference standard for the detection and quantification of chloronitroaromatic pollutants in water and soil. The well-characterized solubility (109 mg/L at 20°C ), log P (3.05 ), and vapor pressure (0.011 mm Hg ) enable accurate calibration of HPLC and GC methods. The distinct vibrational spectroscopic fingerprint [3] further supports unambiguous identification in complex environmental matrices.

Multistep Organic Synthesis Requiring High Isomeric Fidelity

Select the ≥99% (GC) purity grade for reaction sequences where cumulative impurity effects magnify yield losses. In a five-step synthesis, the 1% absolute purity difference between 98% and ≥99% grades translates to a >5% difference in final product yield assuming 100% yield per step; actual yield differences are often larger due to impurity-driven side reactions. The solid physical form (mp 34–38°C ) simplifies handling and reduces solvent volume requirements compared to liquid analogs.

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